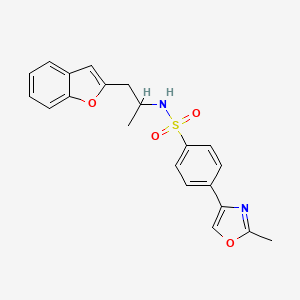

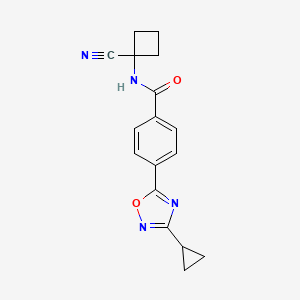

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes, including vascular tone, platelet aggregation, and neurotransmission. BAY 41-2272 has been extensively studied for its potential therapeutic applications in a range of diseases, including hypertension, heart failure, pulmonary hypertension, and erectile dysfunction.

Aplicaciones Científicas De Investigación

Antitumor Activity

The synthesis and in vitro antitumor activity of novel benzenesulfonamide derivatives, including those with structural features similar to N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, have been investigated. A study highlighted the antitumor activity of these compounds against non-small cell lung cancer and melanoma cell lines, indicating a significant potential for these molecules in cancer therapy. The structure-activity relationships of these compounds suggest the importance of their specific functional groups in exhibiting antitumor properties (Sławiński & Brzozowski, 2006).

Enzyme Inhibition

Research on benzenesulfonamides has also delved into their biochemical properties, such as enzyme inhibition. One study demonstrated the high-affinity inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides, highlighting their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury. This suggests that derivatives of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide could be valuable tools in neuroscience research (Röver et al., 1997).

Transfer Hydrogenation Catalysts

The catalytic properties of benzenesulfonamide derivatives in transfer hydrogenation reactions have been reported. Specifically, compounds with benzenesulfonamide ligands have been used as precatalysts in the transfer hydrogenation of ketones, showcasing their utility in synthetic chemistry and potential applications in the development of new catalytic processes (Ruff et al., 2016).

Selective Cyclooxygenase-2 Inhibitors

Another research focus is the development of selective cyclooxygenase-2 (COX-2) inhibitors using benzenesulfonamide derivatives. Studies have identified compounds within this chemical class that exhibit high selectivity and potency as COX-2 inhibitors, offering potential therapeutic applications in treating inflammation and pain without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-14(11-18-12-17-5-3-4-6-21(17)27-18)23-28(24,25)19-9-7-16(8-10-19)20-13-26-15(2)22-20/h3-10,12-14,23H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZMGSKAOVJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C)CC3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2359772.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)

![Ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2359778.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)